Cas no 404827-65-2 (5,7-Difluoro-1H-indazol-3-amine)

5,7-Difluoro-1H-indazol-3-amine is a fluorinated indazole derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring fluorine substitutions at the 5 and 7 positions and an amine group at the 3 position, enhances its reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry. The fluorine atoms contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in the synthesis of kinase inhibitors and other biologically active molecules. High purity and consistent quality ensure reliable performance in research and development applications. Proper handling and storage are recommended due to its sensitivity.
5,7-Difluoro-1H-indazol-3-amine structure
404827-65-2 structure
Product Name:5,7-Difluoro-1H-indazol-3-amine
CAS No:404827-65-2
MF:C7H5F2N3
MW:169.131507635117
MDL:MFCD10696839
CID:2826308
PubChem ID:21939155
Update Time:2025-05-24

5,7-Difluoro-1H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS006302928
    • 404827-65-2
    • SCHEMBL786095
    • AB58306
    • 5,7-DIFLUORO-1H-INDAZOL-3-AMINE
    • 5,7-Difluoro-1H-indazol-3-amine
    • MDL: MFCD10696839
    • Inchi: 1S/C7H5F2N3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12)
    • InChI Key: HAQGVWGTSYKGQM-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC2C(N)=NNC=21)F

Computed Properties

  • Exact Mass: 169.04515350Da
  • Monoisotopic Mass: 169.04515350Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 54.7Ų

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5,7-Difluoro-1H-indazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:404827-65-2)5,7-difluoro-1H-indazol-3-amine
Order Number:A928249
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:54
Price ($):792.0
Email:sales@amadischem.com

Additional information on 5,7-Difluoro-1H-indazol-3-amine

Recent Advances in the Study of 5,7-Difluoro-1H-indazol-3-amine (CAS: 404827-65-2): A Promising Scaffold in Medicinal Chemistry

The compound 5,7-Difluoro-1H-indazol-3-amine (CAS: 404827-65-2) has recently emerged as a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This heterocyclic amine, characterized by its difluoro-substituted indazole core, has demonstrated remarkable potential in modulating various biological pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, revealing its versatility as a pharmacophore in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of 5,7-Difluoro-1H-indazol-3-amine as a key intermediate in the synthesis of selective kinase inhibitors. The research highlighted its ability to form hydrogen bonds with key residues in the ATP-binding pocket of kinases, making it a valuable scaffold for targeting oncogenic kinases. The study also reported improved pharmacokinetic properties of derivatives incorporating this scaffold, including enhanced solubility and metabolic stability compared to earlier indazole-based compounds.

Structural activity relationship (SAR) studies have identified the 5,7-difluoro substitution pattern as crucial for maintaining both potency and selectivity. Computational modeling and X-ray crystallography data have shown that these fluorine atoms participate in favorable interactions with hydrophobic pockets in target proteins while minimizing off-target effects. Recent patent filings (2022-2023) from several pharmaceutical companies have featured this scaffold in novel compounds targeting inflammation, oncology, and neurodegenerative diseases.

In the field of antibacterial research, a 2024 publication in Bioorganic & Medicinal Chemistry Letters demonstrated that 5,7-Difluoro-1H-indazol-3-amine derivatives exhibit potent activity against drug-resistant bacterial strains. The mechanism appears to involve inhibition of bacterial DNA gyrase, with the difluoroindazole core playing a critical role in binding to the enzyme's active site. These findings suggest potential applications in addressing the growing challenge of antimicrobial resistance.

Ongoing clinical trials (Phase I/II) are evaluating several drug candidates incorporating the 5,7-Difluoro-1H-indazol-3-amine scaffold for various indications. Preliminary results from these trials indicate favorable safety profiles and promising efficacy signals, particularly in oncology applications. The compound's versatility is further evidenced by its use in PROTAC (proteolysis targeting chimera) development, where it serves as a warhead for targeted protein degradation.

Future research directions include exploring the scaffold's potential in covalent inhibitor design and its application in targeted drug delivery systems. The unique electronic properties imparted by the difluoro substitution pattern continue to make 5,7-Difluoro-1H-indazol-3-amine (CAS: 404827-65-2) a focus of intense investigation in medicinal chemistry and drug development pipelines worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:404827-65-2)5,7-difluoro-1H-indazol-3-amine
A928249
Purity:99%
Quantity:1g
Price ($):792.0
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